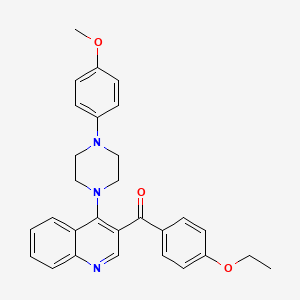

(4-乙氧基苯基)(4-(4-(4-甲氧基苯基)哌嗪-1-基)喹啉-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several structural components including a quinoline ring, a piperazine ring, and methoxyphenyl groups . These components are common in many pharmaceutical compounds. For example, the piperazine ring is found in many drugs and can positively modulate the pharmacokinetic properties of a drug substance .

Molecular Structure Analysis

The compound’s structure is likely determined by techniques such as NMR and IR spectroscopy, as well as HRMS .科学研究应用

喹啉和哌嗪衍生物作为缓蚀剂

喹啉衍生物,包括类似于(4-乙氧基苯基)(4-(4-(4-甲氧基苯基)哌嗪-1-基)喹啉-3-基)甲酮的化合物,以其抗腐蚀性能而闻名。它们有效地吸附在金属表面上,形成稳定的螯合络合物,从而保护免受腐蚀的侵害。这种功能归因于它们的高电子密度和极性取代基的存在,如甲氧基团,这有助于与金属原子形成配位键合。这种应用在需要金属保护的工业中具有重要意义,突显了该化合物作为一种抗腐蚀材料的潜力 (Verma, Quraishi, & Ebenso, 2020)。

哌嗪衍生物在治疗用途中的应用

哌嗪环,是所研究化合物的核心组成部分,在药物化学中起着关键作用,提供了广泛的治疗应用。对哌嗪核的修饰显著影响了所得分子的药用潜力。这些衍生物已被探索用于其抗精神病、抗抑郁、抗癌、抗病毒和抗炎等性质。这种多功能性突显了该化合物在药物发现中的重要性,以及在各种疾病领域开发新型治疗药物的潜力 (Rathi, Syed, Shin, & Patel, 2016)。

烷基酚乙氧基醚的环境命运

烷基酚乙氧基醚(APEs)及其代谢物,与化合物中的乙氧基团相关,由于其干扰内分泌的能力,引起环境担忧。APE代谢物在水和沉积物中的持久性和生物积累突显了了解这类化合物的环境影响的重要性。这种知识对于评估风险并制定减轻对野生动物和人类健康不良影响的策略至关重要 (Ying, Williams, & Kookana, 2002)。

喹啉和其类似物的见解

喹啉衍生物,与化合物中的喹啉基团结构相关,以其多样的生物活性而闻名,包括抗肿瘤性能。它们在催化中作为重要配体,表明了该化合物在化学合成和药物应用中的潜力。对喹啉及其类似物的探索强调了该化合物的多功能性以及发现新型治疗剂的可能性 (Pareek & Kishor, 2015)。

作用机制

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease .

Mode of Action

The compound interacts with its targets (AChE and BChE) by inhibiting their activity . The compound with the best AChE activity was found to show competitive inhibition . This means that the compound competes with the substrate (acetylcholine) for the active site of the enzyme, thereby reducing the rate of acetylcholine hydrolysis .

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting AChE and BChE, the compound increases the levels of acetylcholine, enhancing cholinergic transmission . This can help improve cognitive functions, which are impaired in conditions like Alzheimer’s disease .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This leads to enhanced cholinergic transmission, which can improve cognitive functions . Therefore, this compound could potentially be beneficial in treating conditions like Alzheimer’s disease, which are characterized by impaired cognitive functions .

属性

IUPAC Name |

(4-ethoxyphenyl)-[4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3/c1-3-35-24-12-8-21(9-13-24)29(33)26-20-30-27-7-5-4-6-25(27)28(26)32-18-16-31(17-19-32)22-10-14-23(34-2)15-11-22/h4-15,20H,3,16-19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUIPXVKTZQFSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=C(C=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)

![5-(3-methoxypropyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409102.png)

![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)

![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)